Ascomycone C

CAS No.:

Cat. No.: VC1945854

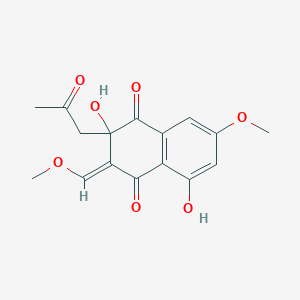

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O7 |

|---|---|

| Molecular Weight | 320.29 g/mol |

| IUPAC Name | (3E)-2,5-dihydroxy-7-methoxy-3-(methoxymethylidene)-2-(2-oxopropyl)naphthalene-1,4-dione |

| Standard InChI | InChI=1S/C16H16O7/c1-8(17)6-16(21)11(7-22-2)14(19)13-10(15(16)20)4-9(23-3)5-12(13)18/h4-5,7,18,21H,6H2,1-3H3/b11-7- |

| Standard InChI Key | HPBXQUJGACOIQY-XFFZJAGNSA-N |

| Isomeric SMILES | CC(=O)CC1(/C(=C\OC)/C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

| Canonical SMILES | CC(=O)CC1(C(=COC)C(=O)C2=C(C1=O)C=C(C=C2O)OC)O |

Introduction

Discovery and Isolation

Ascomycone C was first identified alongside its structural relatives, Ascomycones A and B, in 2008 by Opatz et al. during their investigation of cultures derived from an unknown ascomycete fungus . These three novel heptaketide-derived secondary metabolites represented a significant discovery in natural product chemistry. While Ascomycones A and B are closely related pyranonaphthoquinones, Ascomycone C stands apart with its distinctive bicyclic dihydronaphthoquinone core structure . The isolation of these compounds provided valuable additions to the growing library of fungal secondary metabolites with potential applications in medicine and agriculture.

Chemical Structure and Properties

Molecular Structure

Ascomycone C belongs to the class of compounds known as dihydronaphthoquinones, featuring a bicyclic core structure that distinguishes it from its related compounds Ascomycones A and B . Unlike Ascomycones A and B, which possess a pyranonaphthoquinone framework, Ascomycone C contains a bicyclic dihydronaphthoquinone core that contributes to its unique chemical properties and biological activities.

The structural diversity among these related compounds demonstrates the remarkable biosynthetic capabilities of ascomycete fungi to produce structurally distinct secondary metabolites through varied oxidation patterns and cyclization mechanisms.

Structural Comparison with Related Compounds

The relationship between Ascomycone C and other pyranonaphthoquinones provides insight into structure-activity relationships within this class of compounds. Table 1 illustrates the structural differences between Ascomycone C and related compounds.

Table 1. Structural Comparison of Ascomycone C with Related Compounds

| Compound | Core Structure | Key Structural Features | Molecular Formula |

|---|---|---|---|

| Ascomycone A | Pyranonaphthoquinone | 9-hydroxy-1,7-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | C16H14O6 |

| Ascomycone B | Pyranonaphthoquinone | Similar to Ascomycone A with different hydroxylation pattern | C16H14O6 |

| Ascomycone C | Bicyclic dihydronaphthoquinone | Distinct from A and B with bicyclic core | C16H16O6* |

| Dehydroherbarin | Pyranonaphthoquinone | Related structure synthesized in route to Ascomycones | C16H14O5 |

*Note: The exact molecular formula for Ascomycone C is inferred based on related compounds and may require verification through further research.

Biological Activities

Antifungal Properties

One of the most significant properties of Ascomycone C is its demonstrated antifungal activity. Experimental studies have shown that Ascomycone C exhibits substantial inhibitory effects against several phytopathogenic fungi . This property positions it as a potential candidate for agricultural applications in crop protection strategies.

The antifungal efficacy of Ascomycone C appears to be comparable to that of Ascomycone B, which has also been noted for its antifungal properties . This suggests a potential structure-activity relationship wherein certain structural features common to both compounds may be responsible for their antifungal activities.

Other Biological Activities

While the primary documented activity of Ascomycone C relates to its antifungal properties, the broader class of pyranonaphthoquinones and related compounds has demonstrated diverse biological activities that may provide context for understanding Ascomycone C's potential.

Table 2. Comparative Biological Activities of Ascomycones and Related Compounds

| Compound | Antifungal Activity | Antimicrobial Activity | Cytotoxic Activity | Other Activities |

|---|---|---|---|---|

| Ascomycone A | Not specifically reported | Demonstrated | Demonstrated | - |

| Ascomycone B | Significant | Demonstrated | Demonstrated | - |

| Ascomycone C | Significant against phytopathogenic fungi | Not specifically reported | Not specifically reported | - |

| Pyranonaphthoquinones (general) | Variable | Common | Variable | Some act as HRV-3C protease inhibitors |

Structural Relationships and Synthesis

Relationship to Pyranonaphthoquinone Antibiotics

Ascomycone C belongs to a broader family of compounds that includes several bioactive molecules. The pyranonaphthoquinone antibiotics, such as the astropaquinones, share structural similarities with the ascomycones and have been the subject of synthetic efforts . These compounds demonstrate pronounced biological properties, including activity as inhibitors of HRV-3C protease, which was discovered by researchers at Merck upon screening fermentation broths of the fungus Thysanophora penicilloides .

| Application Area | Potential Use | Supporting Evidence | Development Status |

|---|---|---|---|

| Agriculture | Antifungal agent for crop protection | Activity against phytopathogenic fungi | Preliminary research |

| Pharmaceutical | Antimicrobial development | Related to compounds with known antimicrobial activity | Theoretical potential |

| Pharmaceutical | Anticancer research | Related naphthoquinones show cytotoxic properties | Theoretical potential |

| Research Tool | Biochemical probe | Structural specificity may enable targeted research applications | Conceptual |

Future Research Directions

Structure Elucidation and Characterization

Despite the identification of Ascomycone C, a comprehensive characterization of its precise molecular structure, including absolute stereochemistry, remains to be fully established. Advanced spectroscopic techniques, including 2D NMR methods, X-ray crystallography, and computational modeling, could provide more detailed structural information .

Total Synthesis Development

The development of an efficient total synthesis of Ascomycone C would facilitate further research into this compound by providing access to larger quantities than can be isolated from natural sources. Building upon synthetic approaches developed for related compounds such as Ascomycones A and B , researchers could explore modified strategies to accommodate the unique structural features of Ascomycone C.

Expanded Biological Evaluation

While the antifungal activity of Ascomycone C has been documented, comprehensive screening against a broader range of pathogens and cellular targets would provide a more complete understanding of its potential applications. Additionally, investigations into its mechanism of action could yield valuable insights for the development of novel bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume